2,6-Difluoropyridine-3-thiol
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Overview
Description
2,6-Difluoropyridine-3-thiol is a fluorinated heterocyclic compound with the molecular formula C5H3F2NS It is a derivative of pyridine, where two hydrogen atoms in the 2 and 6 positions are replaced by fluorine atoms, and a thiol group (-SH) is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-3-thiol typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as complex AlF3 and CuF2 at high temperatures (450–500°C), which forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoropyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoropyridine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoropyridine-3-thiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
2,6-Difluoropyridine-3-thiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiol group allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3F2NS |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2,6-difluoropyridine-3-thiol |
InChI |
InChI=1S/C5H3F2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |
InChI Key |
NXCDXDGPQXLMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1S)F)F |
Origin of Product |
United States |
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